1,3-Dipyrenylpropane

説明

特性

IUPAC Name |

1-(3-pyren-1-ylpropyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEIPKXVZRHNIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210536 |

Source

|

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-24-4 |

Source

|

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,3-Dipyrenylpropane (1,3-DPP) Intramolecular Excimer Formation: A Technical Guide to Microviscosity Profiling

Part 1: Executive Summary & Core Mechanism

The "Molecular Stopwatch" of Membrane Dynamics

In drug development and biophysics, measuring the microviscosity (

Its utility relies on the Hirayama Rule : for

Mechanistic Pathway

The formation of the intramolecular excimer follows a sequential photophysical pathway:

-

Ground State (

): In the ground state, 1,3-DPP predominantly exists in an extended conformation (trans-trans) due to steric repulsion and solvent interaction. The pyrene rings are far apart and do not interact. -

Excitation (

): Absorption of a photon ( -

Rotational Reorientation (

): Driven by Brownian motion, the propyl chain undergoes bond rotation. If the medium allows (i.e., low viscosity), the excited pyrene approaches the ground-state pyrene. -

Excimer Formation (

): When the rings achieve a face-to-face parallel alignment (approx. 3.5 Å separation), they form an excimer (excited dimer). This species is stable only in the excited state. -

Emission:

-

The Monomer (

) emits structured fluorescence at ~375–400 nm . -

The Excimer (

) emits a broad, structureless band at ~480 nm .

-

The ratio of these two emission intensities (

Part 2: Kinetic Modeling & Theory

The Birks' Two-State Kinetic Scheme

The quantitative analysis of 1,3-DPP fluorescence is grounded in the Birks' kinetic scheme. This model treats the excited monomer (

Caption: Kinetic scheme of 1,3-DPP.

The Viscosity Equation

Under steady-state conditions, the ratio of excimer intensity (

Where:

- : Radiative rate constants of excimer and monomer.

- : Rate of excimer formation.

-

: Rate of excimer decay (inverse of excimer lifetime

- : Rate of excimer dissociation (often negligible at room temperature in high-viscosity lipids).

Crucially , since

This linear relationship allows researchers to calculate the "equivalent microviscosity" of a membrane by comparing the

Part 3: Experimental Protocol (Membrane Fluidity Assay)

Objective: Determine the microviscosity of a liposomal drug formulation using 1,3-DPP.

Materials & Reagents

-

Probe: 1,3-di(1-pyrenyl)propane (1,3-DPP). Store at -20°C, protected from light.

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade).

-

Sample: Liposomes (0.1 – 1.0 mM lipid concentration) or cell suspension (

cells/mL). -

Buffer: PBS, pH 7.4.

Step-by-Step Workflow

Step 1: Probe Preparation

-

Prepare a stock solution of 1,3-DPP in DMSO/Ethanol at 1 mM.

-

Verify concentration using UV-Vis absorbance (

per pyrene, so

Step 2: Labeling

-

Aliquot the liposome/cell suspension into a quartz cuvette or microplate.

-

Add 1,3-DPP stock solution to the sample.

-

Critical Ratio: The molar ratio of Probe:Lipid must be < 1:500 (ideally 1:1000) to prevent intermolecular excimer formation (which would confound results).

-

Example: For 2 mL of 0.5 mM lipid, add 1

L of 1 mM DPP.

-

-

Incubation: Incubate at 25°C (or target temp) for 30–60 minutes in the dark to allow probe insertion into the bilayer.

Step 3: Measurement (Steady-State)

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, BMG CLARIOstar).

-

Excitation: 330 nm (or 345 nm). Note: Avoid 350+ nm if possible to minimize Raman scattering interference, though 350 nm is acceptable with filters.

-

Emission Scan: Record spectrum from 360 nm to 600 nm.

-

Monomer Peak (

): Integrate intensity at ~376 nm (or peak max ~395 nm). -

Excimer Peak (

): Integrate intensity at ~480 nm.

-

Step 4: Data Analysis

-

Subtract background (buffer/liposomes without probe).

-

Calculate Ratio:

. -

Convert to Viscosity (

) using a calibration curve:

Part 4: Data Interpretation & Troubleshooting

Typical Values

| System | Microviscosity ( | Interpretation | |

| Ethanol (20°C) | > 20.0 | ~1.2 cP | Very Fluid |

| DOPC Liposomes | 0.8 – 1.2 | ~80 cP | Liquid Disordered ( |

| DPPC (Gel Phase) | < 0.3 | > 300 cP | Solid Ordered ( |

| Cholesterol-rich | 0.4 – 0.6 | ~150 cP | Intermediate Fluidity |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: High Background / Scattering.

-

Cause: Liposomes are turbid.

-

Fix: Use a cross-oriented polarizer (Excitation Vertical, Emission Horizontal) or dilute the sample.

-

-

Issue:

is anomalously high.-

Cause: Probe aggregation. If the Probe:Lipid ratio is too high (>1:100), pyrenes from different DPP molecules collide.

-

Validation: Dilute the probe 2x. If the ratio

changes significantly, you have aggregation artifact. In a true intramolecular regime, the ratio is concentration-independent.

-

-

Issue: Oxygen Quenching.

-

Cause: Pyrene excited states are long-lived (>100 ns) and sensitive to

. -

Fix: Degas samples with

or Ar if measuring absolute lifetimes. For relative

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining membrane fluidity using 1,3-DPP fluorescence.

References

-

Zachariasse, K. A., & Kühnle, W. (1976). Intramolecular excimer formation with 1,3-di(1-pyrenyl)propane.[1][2] Zeitschrift für Physikalische Chemie, 101(1-6), 267-276. Link

-

Vanderkooi, J. M., & Callis, J. B. (1974). Pyrene: A probe of lateral diffusion in the hydrophobic region of membranes. Biochemistry, 13(19), 4000-4006. Link

-

Hirayama, F. (1965). Intramolecular Excimer Formation.[1] I. Diphenyl and Triphenyl Alkanes. Journal of Chemical Physics, 42(9), 3163-3171. Link

-

Almeida, R. F., et al. (2005). Membrane viscosity: A detailed overview of the concept and its experimental determination. Biophysical Journal, 88(6), 4434-4438. Link

-

Somerharju, P. (2002). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids, 116(1-2), 57-74. Link

Sources

An Introduction to a Versatile Fluorophore: 1,3-di(1-pyrenyl)propane

An In-depth Technical Guide to 1,3-di(1-pyrenyl)propane: Chemical Structure and Photophysics

1,3-di(1-pyrenyl)propane (DPP) is a bichromophoric fluorescent molecule that has garnered significant attention within the scientific community. Comprising two pyrene units covalently linked by a flexible three-carbon propane chain, DPP stands as a classic and powerful tool for probing the microenvironments of complex systems. Its utility is rooted in a fascinating photophysical phenomenon: intramolecular excimer formation. This process, where an excited-state pyrene moiety interacts with its ground-state counterpart on the same molecule, gives rise to a distinct, long-wavelength emission that is exquisitely sensitive to the local environment's viscosity and polarity.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, and detailed photophysical properties of DPP. We will delve into the causality behind its unique spectral behavior and provide field-proven experimental protocols for its characterization and application, establishing a self-validating framework for its use in advanced research.

Molecular Architecture: Structure and Synthesis

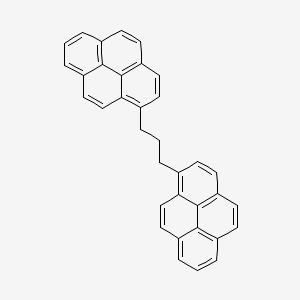

The defining feature of 1,3-di(1-pyrenyl)propane is its structure, which facilitates the close approach of the two planar pyrene rings, a prerequisite for excimer formation.

Chemical Structure:

-

Molecular Formula: C₃₅H₂₄

-

Molecular Weight: 444.57 g/mol

-

Structure: Two pyrene molecules are attached at their 1-positions to the ends of a propane chain.

Caption: Chemical structure of 1,3-di(1-pyrenyl)propane.

Representative Synthetic Methodology:

While various specific synthetic routes exist, a general and robust approach to synthesizing DPP involves the coupling of a pyrene-containing nucleophile with a suitable 1,3-dihalopropane electrophile. The causality behind this choice lies in the reliability of nucleophilic substitution reactions for forming carbon-carbon bonds.

A plausible pathway begins with the generation of a 1-pyrenyl carbanion, often via a Grignard reagent (1-pyrenylmagnesium bromide) or an organolithium species (1-pyrenyllithium). This highly reactive nucleophile is then reacted with 1,3-dibromopropane. The reaction proceeds via a double nucleophilic substitution (Sₙ2) mechanism, where the pyrenyl carbanion displaces the bromide ions on the propane chain.

-

Step 1: Formation of Pyrene Nucleophile: 1-Bromopyrene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 1-pyrenylmagnesium bromide. This step is critical as it transforms the electrophilic carbon of the C-Br bond into a potent nucleophile.

-

Step 2: Coupling Reaction: The freshly prepared Grignard reagent is then added, typically at a reduced temperature to control reactivity, to a solution of 1,3-dibromopropane. The stoichiometry is controlled (approximately 2:1 ratio of Grignard reagent to dihalide) to favor the formation of the desired disubstituted product.

-

Step 3: Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the organic product is extracted. Purification is then achieved through column chromatography on silica gel, yielding the pure 1,3-di(1-pyrenyl)propane.

Core Principles of DPP Photophysics: The Journey from Excitation to Emission

The photophysical behavior of DPP is governed by the principles of light absorption, energy relaxation, and fluorescence emission, which are best visualized using a Jablonski diagram. The unique feature of DPP is the inclusion of an additional excited-state species: the intramolecular excimer.

Upon absorption of a photon (typically in the UV range, ~344 nm), a pyrene moiety is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Following rapid internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, the excited pyrene monomer (Py*) has two primary radiative decay pathways:

-

Monomer Fluorescence: The excited monomer can relax directly to the ground state by emitting a photon. This results in a characteristic, structured fluorescence spectrum with sharp peaks between approximately 375 nm and 420 nm.[1]

-

Intramolecular Excimer Formation: If the propane linker allows the excited pyrene (Py) to come into close, co-planar contact with the ground-state pyrene (Py) on the same molecule, they can form an excited-state dimer, or "excimer" ((PyPy)).[1] This excimer is a distinct species that is only stable in the excited state. It then decays to the ground state by emitting a photon of lower energy, resulting in a broad, structureless emission band centered at a longer wavelength, typically around 460-550 nm.[1]

Caption: Jablonski diagram for 1,3-di(1-pyrenyl)propane showing monomer and excimer pathways.

In-Depth Photophysical Profile of 1,3-di(1-pyrenyl)propane

The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is the key parameter derived from DPP, and it is highly sensitive to the molecule's local environment.

Environmental Sensitivity: The Causality

-

Viscosity: The formation of the excimer requires significant conformational rearrangement of the molecule to bring the two pyrene units together. In a low-viscosity environment, the propane chain is flexible, and these rearrangements occur rapidly, leading to efficient excimer formation and a high Iₑ/Iₘ ratio. Conversely, in a high-viscosity medium, the rotational and translational motion of the pyrene units is hindered. This slows down the rate of excimer formation, allowing more of the excited monomers to decay via their own fluorescence pathway, resulting in a low Iₑ/Iₘ ratio. This direct relationship between molecular motion and spectral output is why DPP is an exceptional microviscosity probe.

-

Polarity: While less pronounced than the viscosity effect, solvent polarity can influence the stability of the excimer, which has some charge-transfer character. This can lead to slight shifts in the emission maxima. The structured monomer emission is also known to be sensitive to solvent polarity (the Ham effect), providing an additional layer of information about the probe's environment.

-

Temperature: Increasing temperature generally increases the rate of molecular motion, which can favor excimer formation. However, it also increases the rate of excimer dissociation back to the excited monomer state. The interplay of these competing effects means that the Iₑ/Iₘ ratio exhibits a complex but predictable temperature dependence.

Quantitative Photophysical Data

The following table summarizes representative photophysical parameters for DPP. It is crucial to recognize that these values, particularly lifetimes and the Iₑ/Iₘ ratio, are highly dependent on the specific solvent, temperature, and oxygen concentration.

| Parameter | Monomer (Py) | Excimer ((PyPy)) | Reference |

| Absorption Max (λₐₑₛ) | ~344 nm | (Does not absorb directly) | [2] |

| Emission Max (λₑₘ) | ~375 - 420 nm (structured) | ~460 - 550 nm (broad) | [1] |

| Fluorescence Lifetime (τ) | 40 - 90 ns (solvent dependent) | ~58 ns (in tetradecane) | [3][4] |

| Fluorescence Quantum Yield (Φբ) | Not readily available; requires experimental determination. | Dependent on formation efficiency. |

A Practical Guide to Photophysical Characterization

To reliably use DPP as a probe, rigorous photophysical characterization is essential. The following protocols are designed as self-validating systems.

Caption: Experimental workflow for the photophysical characterization of DPP.

Protocol 1: Steady-State Spectroscopic Analysis (Iₑ/Iₘ Determination)

-

Objective: To measure the steady-state fluorescence spectrum of DPP and determine the excimer-to-monomer intensity ratio (Iₑ/Iₘ).

-

Materials: 1,3-di(1-pyrenyl)propane, spectroscopic grade solvent (e.g., cyclohexane for low viscosity, glycerol for high viscosity), calibrated fluorometer, UV-Vis spectrophotometer, quartz cuvettes.

-

Methodology:

-

Prepare a stock solution of DPP (e.g., 1 mM in THF).

-

Prepare a series of dilute solutions in the solvent of interest by serial dilution. The final concentration should yield an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the absorbance spectrum of the most concentrated sample to confirm the absorption maximum (typically ~344 nm).

-

Set the excitation wavelength on the fluorometer to the absorption maximum. Set the excitation and emission slit widths to achieve adequate signal-to-noise without saturating the detector (e.g., 5 nm).

-

Record the fluorescence emission spectrum from ~350 nm to 600 nm.

-

Data Analysis: Identify the maximum intensity of the monomer emission (Iₘ, typically the peak around 375-380 nm) and the maximum intensity of the broad excimer emission (Iₑ, typically around 480 nm). Calculate the ratio Iₑ/Iₘ.

-

Protocol 2: Time-Resolved Fluorescence Measurements

-

Objective: To measure the fluorescence decay kinetics of the monomer and excimer species to understand the dynamics of excimer formation.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source (~340 nm) and appropriate emission filters or a monochromator.

-

Methodology:

-

Prepare a deoxygenated sample of DPP in the chosen solvent (Abs < 0.1). Oxygen is an efficient quencher of pyrene fluorescence and must be removed by bubbling with nitrogen or argon for at least 15-20 minutes.

-

Collect the instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension).

-

Set the emission monochromator to a wavelength corresponding to the monomer emission (e.g., 378 nm) and collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel (e.g., >10,000).

-

Set the emission monochromator to a wavelength corresponding to the excimer emission (e.g., 480 nm) and repeat the measurement.

-

Data Analysis: Analyze the decay curves using deconvolution software. The monomer decay is often non-exponential and requires fitting to a sum of exponentials, reflecting the depopulation via both monomer fluorescence and excimer formation. The excimer decay will show a rise time corresponding to its formation from the monomer, followed by its own characteristic decay.

-

Protocol 3: Relative Fluorescence Quantum Yield (Φբ) Determination

-

Objective: To determine the fluorescence quantum yield of the DPP monomer relative to a well-characterized standard.

-

Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φբ = 0.54) is a common standard for excitation in the UV region.

-

Methodology:

-

Prepare solutions of the standard and the DPP sample in their respective solvents. Prepare a series of concentrations for each, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

Record the absorbance of each solution at the chosen excitation wavelength (e.g., 344 nm).

-

Record the fully corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the DPP sample. The plots should be linear. The quantum yield of the sample (Φₛ) is calculated using the following equation:

Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (nₛ² / nᵣ²)

where Φ is the quantum yield, Slope is the gradient from the plot of integrated intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Primary Application: A Molecular Reporter for Microviscosity

The primary and most powerful application of DPP is as a molecular probe for determining the microviscosity of non-polar, hydrophobic environments such as the interior of lipid membranes or polymer matrices.

The operational principle is straightforward: a calibration curve is first generated by measuring the Iₑ/Iₘ ratio of DPP in a series of solvents of known viscosity (e.g., hydrocarbon series). This establishes a quantitative relationship between the spectral output and the macroscopic viscosity. The DPP probe is then incorporated into the system of interest (e.g., liposomes). By measuring the Iₑ/Iₘ ratio of DPP within this system, its local microviscosity can be accurately determined by interpolation from the calibration curve.

Caption: Conceptual diagram of DPP as a microviscosity probe.

Concluding Remarks

1,3-di(1-pyrenyl)propane is more than just a fluorescent molecule; it is a dynamic tool that translates molecular motion into a measurable optical signal. Its photophysics, centered on the competitive relationship between monomer and intramolecular excimer emission, provides a robust method for quantifying the viscosity of microscopic domains. By understanding its chemical nature and the causality behind its environmental sensitivity, and by employing rigorous experimental protocols, researchers can confidently leverage DPP to gain invaluable insights into the complex dynamics of biological membranes, polymers, and other advanced materials.

References

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Progress in 1,3-propanediol biosynthesis. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved February 4, 2026, from [Link]

-

Synthesis of 1,1′-((propane-1,3-diylbis [azaneylylidene])bis(methaneylylidene))bis (naphthalen-2-ol). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

1,3-Diaminopropane. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

- 1,3-diarylpropane derivatives and application thereof. (n.d.). Google Patents.

-

Photophysical properties of pyrene, diazapyrene and 1,3-bis(β-naphthyl)propane. (2007). UNT Digital Library. Retrieved February 4, 2026, from [Link]

-

Propane-1,3-dithiol. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

-

1,3-Diphenylpropane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

1,3-Diphenyl-1,3-propanediol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

- Birks, J. B. (1970).

-

1,3-Di-(2-pyrenyl)propane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

- Birks, J. B. (Ed.). (1970).

- Bünau, G. (1971). J. B. Birks: Photophysics of Aromatic Molecules. Wiley-Interscience, London 1970. 704 Seiten. Preis: 210s. Berichte der Bunsengesellschaft für physikalische Chemie, 75(3-4), 349-349.

-

Direct Measure of the Local Concentration of Pyrenyl Groups in Pyrene-Labeled Dendrons Derived from the Rate of Fluorescence Collisional Quenching. (2020). MDPI. Retrieved February 4, 2026, from [Link]

-

Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. (2022). PMC. Retrieved February 4, 2026, from [Link]

- Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. (2000).

-

Birks, J.B. (1970) Photophysics of Aromatic Molecules. Wiley-Interscience, New York. (n.d.). Scientific Research Publishing. Retrieved February 4, 2026, from [Link]

-

Theoretical calculation of the pyrene emission properties in different solvents. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Fluorescence Lifetime Phasor Analysis of the Decamer–Dimer Equilibrium of Human Peroxiredoxin 1. (2022). MDPI. Retrieved February 4, 2026, from [Link]

- Birks, J. B. (Ed.). (1973). Organic Molecular Photophysics. Wiley.

-

1,3-Diphenylpropanetrione. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

- 1. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

Probing the Nanoscale: A Technical Guide to Measuring Microviscosity using Pyrene Excimer Fluorescence

For researchers, scientists, and drug development professionals navigating the intricate world of cellular mechanics and biomolecular interactions, understanding the viscosity of microenvironments is paramount. This guide provides an in-depth exploration of a powerful technique: the use of the fluorescent probe pyrene to measure microviscosity through the ratio of its excimer to monomer fluorescence. We will delve into the photophysical principles, experimental design, data interpretation, and practical applications of this method, offering a comprehensive resource grounded in scientific integrity and field-proven insights.

The Photophysics of Pyrene: A Tale of Two Emissions

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique fluorescent properties.[1] When a pyrene molecule absorbs a photon of appropriate energy, it is elevated to an excited singlet state (Py*). From this excited state, it can return to the ground state (Py) via two distinct radiative pathways, giving rise to a characteristic fluorescence spectrum.[2]

Monomer Emission: In dilute solutions or environments where pyrene molecules are isolated, the excited pyrene molecule decays independently, emitting a structured fluorescence spectrum with characteristic vibronic bands typically observed between 370 nm and 400 nm.[2][3] This is referred to as monomer emission (IM). The relative intensities of these vibronic peaks are sensitive to the polarity of the microenvironment.[4][5][6]

Excimer Emission: However, if an excited pyrene molecule (Py) encounters a ground-state pyrene molecule (Py) in close proximity (within ~10 Å) during its excited-state lifetime, they can form a transient excited-state dimer, known as an excimer (Py-Py).[2][4][7] This excimer is unstable in the ground state and, upon relaxation, emits a broad, structureless fluorescence band at a longer wavelength, typically centered around 480-500 nm.[2][3] This is termed excimer emission (IE).

The formation of an excimer is a diffusion-controlled process.[8] The rate of excimer formation is directly dependent on the frequency of collisions between excited and ground-state pyrene molecules. In a viscous medium, the diffusion of pyrene molecules is hindered, leading to a decrease in the rate of excimer formation. Consequently, the ratio of excimer to monomer fluorescence intensity (IE/IM) serves as a sensitive measure of the local microviscosity.[8]

Caption: The Jablonski diagram illustrating the formation of pyrene monomer and excimer species.

The IE/IM Ratio as a Reporter of Microviscosity: Theoretical Framework

The relationship between the IE/IM ratio and microviscosity is founded on the kinetics of the photophysical processes involved. The formation of the excimer is a bimolecular process, and its rate constant (kE) is inversely proportional to the viscosity (η) of the medium, as described by the Stokes-Einstein equation.

The ratio of excimer to monomer fluorescence intensity can be expressed as:

IE / IM = K * (kE / kM)

Where:

-

K is a constant that depends on the quantum yields of the monomer and excimer and the instrumental response.

-

kE is the rate constant for excimer formation.

-

kM is the rate constant for monomer emission.

Since kE is diffusion-controlled and inversely proportional to viscosity, the IE/IM ratio is also inversely proportional to the microviscosity of the pyrene probe's immediate environment. An increase in microviscosity restricts the translational and rotational motion of the pyrene molecules, thereby reducing the probability of excimer formation and resulting in a lower IE/IM ratio. Conversely, in a less viscous or more fluid environment, pyrene molecules can diffuse more freely, leading to a higher rate of excimer formation and a corresponding increase in the IE/IM ratio.

Experimental Workflow: From Sample Preparation to Data Analysis

A robust and reliable measurement of microviscosity using pyrene necessitates careful experimental design and execution.

Caption: A streamlined workflow for pyrene-based microviscosity measurements.

Sample Preparation: The Foundation of Accurate Measurement

The choice of pyrene probe and its incorporation into the system of interest are critical first steps.

-

Free Pyrene: For measurements in bulk solutions or within lipid membranes, free pyrene can be directly dissolved.[9] Care must be taken to ensure that the pyrene concentration is optimal; too low a concentration will result in insufficient excimer formation, while excessively high concentrations can lead to the formation of ground-state aggregates, which can complicate the fluorescence spectrum.[8]

-

Pyrene-Labeled Molecules: To probe the microviscosity of specific domains, such as within a protein or a polymer matrix, pyrene can be covalently attached to the molecule of interest.[4][7] Common labeling strategies involve using pyrene derivatives with reactive groups that can target specific functional groups on the molecule, such as maleimides for cysteine residues.[7]

Protocol for Incorporating Pyrene into Liposomes:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or chloroform) at a concentration of 1-5 mM.

-

In a separate vial, dissolve the desired lipids in chloroform.

-

Add the pyrene stock solution to the lipid solution. The final pyrene-to-lipid molar ratio should typically be in the range of 1:100 to 1:500.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or sonication to form liposomes.

-

The liposome suspension is now ready for fluorescence measurements.

Instrumentation and Data Acquisition

A steady-state spectrofluorometer is the primary instrument required for these measurements.

| Parameter | Recommended Setting | Rationale |

| Excitation Wavelength | 330-340 nm | This range efficiently excites pyrene while minimizing background fluorescence from other components.[10] |

| Emission Scan Range | 350-600 nm | This range captures both the monomer (370-400 nm) and excimer (450-550 nm) emission bands. |

| Excitation and Emission Slit Widths | 2-5 nm | Narrower slits provide better spectral resolution but lower signal-to-noise. The optimal width depends on the sample's fluorescence intensity.[10] |

| Integration Time | 0.5-2 seconds | Longer integration times improve the signal-to-noise ratio but increase the risk of photobleaching. |

| Temperature Control | Essential | Viscosity is highly temperature-dependent. A Peltier-thermostatted cuvette holder should be used to maintain a constant and known temperature.[11] |

Data Acquisition Steps:

-

Equilibrate the sample to the desired temperature in the spectrofluorometer.

-

Record the fluorescence emission spectrum from 350 nm to 600 nm with an excitation wavelength of ~335 nm.

-

Record a background spectrum of the buffer or unlabeled sample and subtract it from the sample spectrum.

Data Analysis: Extracting the IE/IM Ratio

The IE/IM ratio is calculated from the corrected fluorescence spectrum.

-

Identify the peak intensity of the monomer emission (IM). This is typically the intensity of the vibronic band around 375 nm or 385 nm.

-

Identify the peak intensity of the excimer emission (IE). This is the maximum intensity of the broad band around 480 nm.

-

Calculate the ratio: IE / IM .

Calibration: From Ratio to Quantitative Viscosity

To obtain a quantitative measure of microviscosity in units of centipoise (cP), a calibration curve is required. This involves measuring the IE/IM ratio of pyrene in a series of solvents with known viscosities.

Protocol for Generating a Calibration Curve:

-

Prepare a series of solutions of pyrene in solvents with a range of known viscosities (e.g., methanol-glycerol mixtures). The pyrene concentration should be kept constant across all solutions.

-

Measure the viscosity of each standard solution using a calibrated viscometer at the same temperature as the experimental measurements.

-

Record the fluorescence emission spectrum of pyrene in each standard solution.

-

Calculate the IE/IM ratio for each standard.

-

Plot the IE/IM ratio as a function of the reciprocal of viscosity (1/η). A linear relationship is often observed.

-

Fit the data with a linear regression to obtain the calibration equation.

-

The microviscosity of an unknown sample can then be determined by measuring its IE/IM ratio and using the calibration equation.

Applications in Research and Drug Development

The ability to measure microviscosity at the nanoscale has profound implications across various scientific disciplines.

-

Membrane Fluidity: The pyrene excimer fluorescence assay is widely used to study the fluidity of biological and artificial membranes.[8][9][12] Changes in membrane fluidity are associated with numerous cellular processes, including signal transduction, membrane trafficking, and the action of membrane-active drugs.

-

Protein Conformation and Dynamics: By labeling specific sites on a protein with pyrene, researchers can probe local conformational changes and dynamics.[4][7] The formation of an intramolecular excimer can provide information about the proximity and flexibility of different protein domains.

-

Polymer Science: This technique is employed to characterize the microenvironment within polymer matrices, hydrogels, and micelles.[13] It can provide insights into polymer chain dynamics, cross-linking density, and the phase behavior of polymer blends.

-

Drug Delivery: The microviscosity of drug delivery vehicles, such as liposomes and polymeric nanoparticles, can influence drug release rates and stability. Pyrene can be used to monitor changes in the internal viscosity of these carriers.

Caveats and Considerations: Ensuring Data Integrity

While powerful, the pyrene excimer technique is not without its potential pitfalls. A critical understanding of its limitations is essential for accurate data interpretation.

-

Probe Perturbation: The introduction of the pyrene probe itself can potentially perturb the system under investigation, particularly in ordered systems like lipid bilayers.[14][15] It is crucial to use the lowest possible probe concentration that still yields a reliable signal.

-

Local vs. Bulk Viscosity: The microviscosity measured by pyrene reflects the immediate environment of the probe, which may not be representative of the bulk viscosity of the system.[13]

-

Photobleaching: Pyrene, like all fluorophores, is susceptible to photobleaching, especially under prolonged or intense illumination. It is advisable to minimize light exposure and use fresh samples for each measurement.

-

Inner Filter Effects: At high concentrations of pyrene or other absorbing species, the excitation light may be attenuated, and the emitted fluorescence may be reabsorbed, leading to inaccuracies in the measured intensities.[16]

Conclusion: A Versatile Tool for Nanoscale Exploration

The relationship between the pyrene excimer-to-monomer fluorescence ratio and microviscosity provides a robust and sensitive method for probing the dynamics of nanoscale environments. By understanding the underlying photophysical principles and adhering to rigorous experimental protocols, researchers can gain valuable insights into a wide range of biological and chemical systems. This guide serves as a foundational resource for scientists and professionals seeking to harness the power of pyrene fluorescence to unravel the complexities of the micro-world.

References

-

Wang, Y., & Liu, B. (2014). Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. PubMed Central. [Link]

-

Sahoo, H. (2013). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules. [Link]

-

Sahoo, H. (2013). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. MDPI. [Link]

-

Dobretsov, G. E., & Vladimirov, Y. A. (1982). [Use of excimerization of pyrene for assessing lipid microviscosity in biological membranes]. Biofizika. [Link]

-

ResearchGate. (n.d.). Fluorescence intensity ratio (I1/I3) (O) and the lifetime of pyrene... ResearchGate. [Link]

-

Menger, F. M., & Gabrielson, K. D. (1995). The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. Journal of the American Chemical Society. [Link]

-

Zhang, G., et al. (2018). A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap. Journal of Materials Chemistry C. [Link]

-

Loura, L. M. S., & Ramalho, J. P. P. (2011). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids. [Link]

-

Ito, S., et al. (2000). A Study on Fluorescence Behavior of Pyrene at the Interface of Polymer Langmuir-Blodgett Films. Langmuir. [Link]

-

Winnik, F. M. (1993). Using Pyrene Excimer Fluorescence To Probe the Interactions between Viscosity Index Improvers and Waxes Present in Automotive Oil. Accounts of Chemical Research. [Link]

-

ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. ResearchGate. [Link]

-

Datta, G., et al. (2014). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. The Journal of Biological Chemistry. [Link]

-

Williams, R. M. (2020, April 1). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

Cerezo, J., et al. (2022). Conformational Dynamics of the Pyrene Excimer. The Journal of Physical Chemistry Letters. [Link]

-

Prahl, S. (2017, June 2). Pyrene. OMLC. [Link]

-

Basu, B. J., et al. (2005). Investigations of the effect of viscosity of resin on the diffusion of pyrene in silicone polymer coatings using steady state fluorescence technique. Sensors and Actuators B: Chemical. [Link]

-

Aisenbrey, C., et al. (2008). Influence of pyrene-labeling on fluid lipid membranes. The Journal of Physical Chemistry B. [Link]

-

Inada, T., et al. (2023). Monomer and Excimer Emission in Electrogenerated Chemiluminescence of Pyrene and 2,7-Di-tert-butylpyrene Associated with Electron Transfer Distance. The Journal of Physical Chemistry B. [Link]

-

Gonzalez-Salgado, D., et al. (2024). Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. Experiment and Modeling. Journal of Chemical & Engineering Data. [Link]

-

Aisenbrey, C., et al. (2008). Influence of Pyrene-Labeling on Fluid Lipid Membranes. The Journal of Physical Chemistry B. [Link]

-

Křupka, J., & Hartl, M. (2007). Use of Pyrene for Quantitative Fluorescence Observation of Li-Grease around EHL Contacts. Tribology Transactions. [Link]

-

ResearchGate. (n.d.). GC calibration curve of the standard pyrene. ResearchGate. [Link]

-

Storek, K. M., et al. (2018). Membrane fluidity. Bio-protocol. [Link]

-

Gonzalez-Salgado, D., et al. (2024). Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. Experiment and Modeling. PubMed. [Link]

-

Kaur, N., & Singh, M. (2020). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Pyrene fluorescence emission is sensitive to solvent polarity.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Variation of the pyrene intensity ratio (I 1 /I 3 ) vs. surfactant concentration at 25 C. ResearchGate. [Link]

-

Kuimova, M. K., et al. (2018). An Optical Technique for Mapping Microviscosity Dynamics in Cellular Organelles. ACS Nano. [Link]

-

ResearchGate. (n.d.). Plots between pyrene intensity ratio (I 1 /I 3 ) versus logarithm of... ResearchGate. [Link]

-

Levitt, J. A., et al. (2011). Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels. arXiv. [Link]

-

ResearchGate. (n.d.). Calibration curves for solutions containing either phenanthrene,... ResearchGate. [Link]

-

Akpek, A. (2023). Detailed Analysis of the Effects of Viscosity Measurement Errors Caused by Heat Transfer during Continuous Viscosity Measurements under Various Temperature Changes and the Proposed Solution of a Non-Dimensional Parameter Called the Akpek Number. Applied Sciences. [Link]

-

Li, Y., et al. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Foods. [Link]

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrene: A Probe to Study Protein Conformation and Conformational Changes [mdpi.com]

- 8. [Use of excimerization of pyrene for assessing lipid microviscosity in biological membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

- 11. mdpi.com [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Influence of pyrene-labeling on fluid lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Parameters of Py-3-Py Excimer Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intramolecular excimer formation, particularly in bichromophoric systems like 1,3-bis(1-pyrenyl)propane (Py-3-Py), serves as a powerful tool for probing the microenvironment of complex systems. The distinct spectral shift and altered fluorescence lifetime of the excimer compared to the monomer provide a sensitive measure of local viscosity, polarity, and conformational dynamics. A thorough understanding of the thermodynamic driving forces behind this process—enthalpy (ΔH°) and entropy (ΔS°) of formation—is paramount for the accurate interpretation of experimental data and the rational design of fluorescent probes. This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and data analysis techniques required to determine these critical thermodynamic parameters.

Introduction: The Phenomenon of Excimer Formation

An excimer, or "excited state dimer," is a transient molecular complex formed between a fluorophore in its electronically excited state and an identical molecule in its ground state.[1][2] This association is only favorable in the excited state; upon relaxation to the ground state, the complex dissociates. The formation of an excimer is characterized by a distinct, broad, and structureless emission band that is red-shifted compared to the structured emission of the monomeric species.[1][3] This significant Stokes shift is a hallmark of excimer formation and arises from the stabilization of the excited state complex.

Pyrene is a particularly well-suited chromophore for studying excimer formation due to its high fluorescence quantum yield, long excited-state lifetime, and the clear spectral separation between its monomer and excimer emissions.[1][4] The monomer exhibits characteristic vibronic bands in the 370-400 nm range, while the broad excimer emission is centered around 480-500 nm.[1][3] In intramolecular systems like Py-3-Py, where two pyrene moieties are linked by a flexible spacer, the formation of an excimer is governed by the conformational dynamics that allow the two pyrene rings to adopt a co-planar, sandwich-like arrangement.

The Py-3-Py System: A Model for Intramolecular Interactions

1,3-bis(1-pyrenyl)propane (Py-3-Py) is a classic model compound for studying intramolecular excimer formation. The three-carbon aliphatic linker provides sufficient flexibility for the two terminal pyrene groups to approach each other and form an excimer upon excitation of one of the pyrenes. The equilibrium between the monomeric excited state (M) and the excimer state (E) is a dynamic process influenced by factors such as solvent viscosity and temperature.

The kinetic relationship between the monomer and excimer can be described by the Birks scheme, which outlines the competing radiative and non-radiative decay pathways for both species, as well as the forward (excimer formation) and reverse (excimer dissociation) rate constants.[5][6]

Thermodynamic Parameters: Enthalpy and Entropy of Excimer Formation

The formation of an excimer is an equilibrium process, and as such, it can be characterized by standard thermodynamic parameters:

-

Enthalpy of Formation (ΔH°): This represents the change in heat content upon excimer formation. It is typically negative, indicating that the formation of the excimer is an exothermic process, driven by the favorable π-π stacking interactions between the pyrene rings.

-

Entropy of Formation (ΔS°): This reflects the change in randomness or disorder of the system. The formation of a more ordered excimer structure from a more flexible, unbound monomeric state results in a decrease in entropy, making ΔS° negative.[7][8]

The interplay between these two parameters determines the spontaneity and temperature dependence of excimer formation.

Experimental Determination of Thermodynamic Parameters

The thermodynamic parameters for Py-3-Py excimer formation can be reliably determined using temperature-dependent fluorescence spectroscopy. The core principle involves monitoring the relative intensities of the monomer and excimer fluorescence as a function of temperature.

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic parameters of excimer formation.

Detailed Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of Py-3-Py in a solvent of choice (e.g., cyclohexane, toluene). The concentration should be low enough to ensure that excimer formation is predominantly an intramolecular process.

-

Deoxygenation: Thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Dissolved oxygen is an efficient quencher of pyrene fluorescence and can interfere with the measurements.[4]

-

Temperature Control: Use a temperature-controlled cuvette holder in a fluorometer to precisely set and maintain the sample temperature. Allow the sample to equilibrate at each temperature for several minutes before measurement.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to a value where pyrene absorbs strongly (e.g., 345 nm).

-

Record the fluorescence emission spectrum over a range that covers both the monomer and excimer emission bands (e.g., 360 nm to 600 nm).

-

Repeat the measurement at various temperatures across a desired range.

-

Data Analysis: The van't Hoff Plot

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is proportional to the equilibrium constant (Keq) for excimer formation. The relationship between Keq and the thermodynamic parameters is described by the van't Hoff equation.[9]

A van't Hoff plot is constructed by plotting the natural logarithm of the intensity ratio (ln(IE/IM)) against the reciprocal of the absolute temperature (1/T).[8][10]

ln(IE/IM) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where:

-

R is the ideal gas constant (8.314 J·mol-1·K-1).

The plot should yield a straight line, from which the thermodynamic parameters can be extracted:

-

Slope = -ΔH°/R

-

Y-intercept = ΔS°/R

Caption: A representative van't Hoff plot for determining ΔH° and ΔS°.

Representative Thermodynamic Data

The following table summarizes typical thermodynamic parameters for Py-3-Py excimer formation in different environments.

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Cyclohexane | -36 ± 1 | - | [11] |

| Toluene | - | Chain length dependent | [8] |

| 1,4-Dioxane | - | Chain length dependent | [8] |

| Lamellar Lipid Phase | -23.4 ± 0.8 | -40.0 ± 0.8 (cal/K·mol) | [7] |

| Hexagonal Lipid Phase | -26.4 ± 0.8 | -38.4 ± 0.8 (cal/K·mol) | [7] |

Note: The values can vary depending on the specific experimental conditions and the purity of the compound and solvent.

Interpretation and Significance

The negative values of ΔH° confirm that the formation of the Py-3-Py excimer is an enthalpically driven process, favored by the stabilizing π-π interactions. The negative ΔS° values indicate a loss of conformational freedom as the flexible linker brings the two pyrene moieties into a constrained, face-to-face arrangement.

The magnitude of these parameters provides valuable insights into the system under investigation. For instance, a more negative ΔH° might suggest stronger stacking interactions, while a less negative ΔS° could imply a pre-organized conformation that requires less entropic penalty for excimer formation.

Conclusion

The determination of the thermodynamic parameters for Py-3-Py excimer formation is a robust method for quantifying the energetic driving forces behind this important photophysical process. A thorough understanding of the experimental techniques and data analysis procedures outlined in this guide will enable researchers to leverage the unique properties of pyrene excimers as sensitive probes in a wide range of applications, from fundamental studies of molecular interactions to the development of novel drug delivery systems and diagnostic tools.

References

-

Excimer Formation of Perylene Bisimide Dyes within Stacking-Restrained Folda-Dimers: Insight into Anomalous Temperature Responsive Dual Fluorescence. (2021). CCS Chemistry. Available at: [Link]

-

Measuring thermodynamic details of DNA hybridization using fluorescence. (n.d.). PMC. Available at: [Link]

-

Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. (n.d.). PMC. Available at: [Link]

-

The schematic for the formation of pyrene excimer. (n.d.). ResearchGate. Available at: [Link]

-

Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. (n.d.). PubMed. Available at: [Link]

-

Test of a model for reversible excimer kinetics: Pyrene in cyclohexanol. (n.d.). Centro de Química-Física Molecular, Instituto Superior Tecnico. Available at: [Link]

-

Activation energy and entropy for intramolecular excimer formation in a dipyrenylphosphatidylcholine probe in lamellar and hexagonal lipid phases. (n.d.). PubMed. Available at: [Link]

-

Polystyrene Cyclization Using Pyrene Excimer Formation. Effect of Geminate Pairs in Good Solvents. (1998). The Journal of Physical Chemistry A. Available at: [Link]

-

Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. (n.d.). Journal of Chemical Education. Available at: [Link]

-

Conformational Dynamics of the Pyrene Excimer. (2024). ResearchGate. Available at: [Link]

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. (n.d.). PMC. Available at: [Link]

-

The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. (n.d.). RSC Publishing. Available at: [Link]

-

A Kinetic Description of Diffusion-Controlled Intramolecular Excimer Formation and Dissociation. 2. An Interpretation of the. (n.d.). American Chemical Society. Available at: [Link]

-

Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. (2025). ResearchGate. Available at: [Link]

-

Fluorescence quenching by reversible excimer formation: Kinetic study on the basis of generalized, non-Markovian rate equations. (n.d.). The Journal of Chemical Physics. Available at: [Link]

-

Intramolecular excimer formation and fluorescence quenching in dinaphthylalkanes. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Van 't Hoff equation. (n.d.). Wikipedia. Available at: [Link]

-

The Temperature Dependence of the Intermolecular Excimer Formation: a Study of the Time-Resolved Fluorescence by Global compartmental Analysis. (2025). ResearchGate. Available at: [Link]

-

Diffusion-influenced excimer formation kinetics. (n.d.). MN Berberan-Santos and JMG Martinho. Available at: [Link]

-

van't Hoff plot to determine the thermodynamic parameters associated to... (n.d.). ResearchGate. Available at: [Link]

-

Quenching constant approximations for excimer formation-dissociation by classical potential models. (2025). ResearchGate. Available at: [Link]

-

1,3-Bis(diphenylphosphino)propane. (n.d.). PubChem. Available at: [Link]

-

Entropy, Enthalpy, & Gibbs Free Energy. (2024). YouTube. Available at: [Link]

-

Green synthesis of pyrene-fused Pyrazinocyanines: Photophysical properties and application. (2024). American Chemical Society. Available at: [Link]

-

Excimer. (n.d.). Wikipedia. Available at: [Link]

-

Poly[4-(1′-pyrenyl)styrene]: synthesis, photophysical properties, and practical application as a sensor for nitroaromatic explosives. (n.d.). Semantic Scholar. Available at: [Link]

-

A Key Stacking Factor for Effective Formation of Pyrene Excimer in Crystal: Degree of π-π Overlap. (n.d.). ResearchGate. Available at: [Link]

-

Quenching constant approximations for excimer formation-dissociation by classical potential models. (2005). The Journal of Chemical Physics. Available at: [Link]

-

1,3-Diphenylpropane. (n.d.). PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Excimer - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.ist.utl.pt [web.ist.utl.pt]

- 7. Activation energy and entropy for intramolecular excimer formation in a dipyrenylphosphatidylcholine probe in lamellar and hexagonal lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. web.ist.utl.pt [web.ist.utl.pt]

A-Senior-Scientist's-Guide-to-Probing-Microenvironments-with-1,3-Dipyrenylpropane-Monomer-Fluorescence-Anisotropy

Executive Summary

Fluorescence anisotropy is a powerful biophysical technique that provides quantitative insights into the rotational dynamics of fluorescent molecules.[1][2] When applied to environmentally sensitive probes, it becomes a high-fidelity reporter on local viscosity, molecular binding events, and conformational changes. This guide focuses on a particularly versatile probe, 1,3-dipyrenylpropane (DPP), and specifically, the fluorescence anisotropy of its monomer state. DPP's unique photophysics, characterized by the formation of an intramolecular excimer, allows for nuanced investigations into cellular membranes and protein microenvironments.[3][4] This document provides the theoretical underpinnings, a self-validating experimental protocol, and a discussion of key applications for researchers, scientists, and drug development professionals aiming to leverage this technique for mechanistic and structural studies.

Part 1: Foundational Principles

The Phenomenon of Fluorescence Anisotropy: A Primer

Fluorescence anisotropy measurements are predicated on the principle of photoselective excitation.[1] When a population of fluorophores in solution is excited with vertically polarized light, only those molecules with their absorption dipole moment oriented parallel to the light's electric vector are preferentially excited. If these molecules remain stationary, the emitted fluorescence will also be highly polarized.

However, in a solution, molecules are constantly tumbling due to Brownian motion (rotational diffusion). The extent of this rotation between the moments of photon absorption and emission determines the degree of depolarization of the emitted light. Faster tumbling leads to greater depolarization, while restricted motion—due to high local viscosity or binding to a larger molecule—results in the emission retaining more of its initial polarization.[5]

This phenomenon is quantified by measuring the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarization plane of the excitation light.[1][6] The steady-state fluorescence anisotropy (r) is a dimensionless quantity calculated as:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where G is the "G-factor," an instrumental correction factor that accounts for any differential transmission of horizontally and vertically polarized light by the detection system.[1][6]

The relationship between anisotropy (r), the fluorescence lifetime of the probe (τ), and its rotational correlation time (θ), which is related to the molecule's size and the solvent's viscosity, is described by the Perrin equation:[5][7][8]

r = r₀ / (1 + τ/θ)

Here, r₀ is the fundamental or intrinsic anisotropy, the theoretical maximum anisotropy in the complete absence of rotational motion.[1][5] This equation forms the theoretical bedrock for interpreting anisotropy data: a change in the rotational correlation time (e.g., due to a binding event that slows tumbling) or the local viscosity will manifest as a measurable change in 'r'.

Caption: Principle of Fluorescence Anisotropy Measurement.

The Probe: 1,3-Dipyrenylpropane (DPP) and its Photophysical Uniqueness

1,3-dipyrenylpropane (DPP) is a fluorescent probe consisting of two pyrene moieties linked by a flexible three-carbon chain. Pyrene is well-known for its long fluorescence lifetime and sensitivity to the polarity of its environment.[9] The key feature of DPP is its ability to form an intramolecular excimer.[3][10]

An excimer ("excited dimer") is formed when an excited-state fluorophore associates with a ground-state molecule of the same species. In DPP, this happens intramolecularly: after one pyrene moiety is excited, the propane linker allows it to fold and interact with the second, ground-state pyrene, forming a transient, sandwich-like excimer.

The Critical Distinction: Monomer vs. Excimer Fluorescence

This excimer formation creates two distinct fluorescent species with different emission spectra:

-

Monomer Emission: This is the fluorescence from the locally excited, individual pyrene moiety before it forms an excimer. It exhibits a structured emission spectrum with peaks typically around 375-400 nm.

-

Excimer Emission: This is the fluorescence from the formed excimer. It is characterized by a broad, structureless, and red-shifted emission band centered around 470-480 nm.[11]

The rate of excimer formation is highly dependent on the mobility of the propane chain, which in turn is governed by the viscosity of the local microenvironment. In a fluid environment, excimer formation is efficient. In a viscous or sterically hindered environment, the rate of excimer formation decreases, leading to more prominent monomer fluorescence.

This guide is exclusively focused on the anisotropy of the monomer emission. By selectively monitoring the monomer fluorescence (e.g., at ~379 nm), we gain information about the rotational freedom of the individual pyrene group within its immediate surroundings. This provides a highly localized report on microviscosity, independent of the larger-scale chain dynamics that govern excimer formation.

Caption: Photophysical pathways for 1,3-dipyrenylpropane (DPP).

Part 2: Experimental Design & Self-Validating Protocol

Core Instrumentation

A steady-state spectrofluorometer equipped with high-quality polarizers in both the excitation and emission light paths is required. Key components include:

-

Light Source: A high-intensity, stable Xenon arc lamp is standard.

-

Monochromators: Double-grating monochromators are preferred for excitation to minimize stray light, which is highly polarized and can be a significant source of error.[1]

-

Polarizers: High-grade Glan-Thompson or similar polarizers for both excitation and emission channels. Automated rotation is highly desirable for efficiency.

-

Sample Holder: A thermostatted cuvette holder is critical, as viscosity and rotational dynamics are highly temperature-dependent.[6]

-

Detector: A sensitive photomultiplier tube (PMT).

A Self-Validating Protocol for Measuring DPP Monomer Anisotropy

This protocol is designed to ensure data integrity through systematic checks and calibrations.

Step 1: Sample Preparation

-

Objective: To incorporate DPP into the system of interest (e.g., lipid vesicles, protein solution) at a concentration that avoids aggregation and inner-filter effects.

-

Protocol:

-

Prepare a stock solution of DPP in a suitable organic solvent (e.g., ethanol or DMSO).

-

For membrane studies, co-dissolve DPP with lipids in chloroform/methanol, evaporate the solvent to form a thin film, and hydrate with buffer to form liposomes. A final DPP:lipid molar ratio of 1:300 to 1:500 is a good starting point.

-

Ensure the final sample is optically dilute. The absorbance at the excitation wavelength (typically ~344 nm for pyrene) should be less than 0.1 to minimize inner-filter effects.

-

Prepare a "blank" sample (e.g., liposomes without DPP) to measure and subtract any background scattering.

-

Step 2: Instrument Setup and Wavelength Selection

-

Objective: To isolate the DPP monomer emission for anisotropy measurements.

-

Protocol:

-

Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.

-

Set the excitation wavelength to 344 nm .

-

Acquire a full emission spectrum (e.g., from 360 nm to 550 nm) of your DPP-containing sample.

-

Identify the wavelength of the main monomer emission peak, which is typically around 379 nm . Set this as your emission wavelength for all subsequent anisotropy measurements. This step is critical to ensure you are not collecting signal from the excimer band.

-

Step 3: G-Factor Calibration (The Self-Validation Check)

-

Objective: To determine the instrumental correction factor (G-factor) for the specific emission wavelength. The G-factor must be calculated for every experimental session and for each instrument.[1][12]

-

Protocol:

-

Place your DPP-containing sample in the thermostatted holder.

-

Set the excitation polarizer to the Horizontal (H) position (90°).

-

Set the emission polarizer to the Vertical (V) position (0°). Measure the intensity (IHV ).

-

Keeping the excitation polarizer Horizontal, set the emission polarizer to the Horizontal (H) position (90°). Measure the intensity (IHH ).

-

The G-factor is calculated as: G = IHV / IHH .

-

Trustworthiness Insight: For a given instrument and wavelength, G should be a stable value (often between 0.8 and 1.5). A drifting G-factor during an experiment can indicate lamp instability or other instrumental issues, invalidating the results.

-

Step 4: Anisotropy Data Acquisition

-

Objective: To measure the parallel and perpendicular components of the fluorescence emission.

-

Protocol:

-

Set the excitation polarizer to the Vertical (V) position (0°).

-

Set the emission polarizer to the Vertical (V) position (0°). Measure the intensity (IVV ).

-

Keeping the excitation polarizer Vertical, set the emission polarizer to the Horizontal (H) position (90°). Measure the intensity (IVH ).

-

Repeat these measurements for your blank sample to obtain background values (e.g., IVV_blank, IVH_blank).

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the blank intensities from your sample intensities:

-

I∥ = IVV_sample - IVV_blank

-

I⊥ = IVH_sample - IVH_blank

-

-

Anisotropy Calculation: Use the background-corrected intensities and the calculated G-factor to determine the anisotropy (r):

-

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) [2]

-

-

Interpretation:

-

Higher 'r' value: Indicates more restricted rotational motion of the pyrene monomer. This can be caused by increased local viscosity (e.g., a more ordered lipid membrane) or the pyrene moiety binding to a surface.

-

Lower 'r' value: Indicates less restricted rotational motion (faster tumbling). This suggests a more fluid local environment.

-

Table 1: Example Anisotropy Data Analysis

| Parameter | Measurement | Value | Calculation Step | Result |

| G-Factor | IHV | 1,250,000 | G = IHV / IHH | 1.136 |

| IHH | 1,100,000 | |||

| Raw Data | IVV (I∥) | 5,000,000 | ||

| IVH (I⊥) | 1,500,000 | |||

| Anisotropy | r | (I∥ - GI⊥) / (I∥ + 2G*I⊥) | 0.222 |

graph "Experimental_Workflow" { layout=dot; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="Sample Preparation\n(DPP in Liposomes)"]; B [label="Instrument Setup\nEx: 344 nm, Em: 379 nm"]; C [label="G-Factor Calibration\n(Measure IHV, IHH)"]; D [label="Anisotropy Measurement\n(Measure IVV, IVH)"]; E [label="Blank Subtraction"]; F [label="Calculate Anisotropy (r)"]; G [label="Interpret Data\n(Relate 'r' to Microviscosity)"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Step-by-step workflow for DPP monomer anisotropy measurement.

Part 3: Applications in Drug Development and Biophysics

Probing Membrane Fluidity and Order

The rotational motion of the DPP monomer is highly sensitive to the packing of lipid acyl chains. This makes it an excellent probe for membrane fluidity, a critical parameter that influences the function of membrane-bound proteins and drug-membrane interactions.[11][13]

-

Mechanism: In a liquid-disordered (Ld) phase, lipid chains are loosely packed, creating a low-viscosity environment. The DPP monomer can rotate freely, resulting in a low anisotropy value. In a liquid-ordered (Lo) or solid-gel (So) phase, the tightly packed acyl chains increase the local microviscosity, hindering the rotation of the pyrene moiety and leading to a significantly higher anisotropy value.

-

Drug Development Application: This technique can be used to assess how a candidate drug molecule perturbs the physical state of a target cell membrane. For example, some antimicrobial peptides function by disrupting membrane order, which would be detected as a decrease in DPP monomer anisotropy. Conversely, membrane-stabilizing agents would increase anisotropy.

Characterizing Protein-Lipid Interactions

When a protein binds to or inserts into a DPP-labeled membrane, it can alter the local environment of the probe.

-

Mechanism: If a protein binds near a DPP molecule, it can sterically hinder the probe's rotation, leading to an increase in anisotropy. This provides direct evidence of interaction at the membrane surface. The magnitude of the anisotropy change can sometimes be correlated with the affinity and stoichiometry of the binding.[2][14]

-

Drug Development Application: This is valuable for studying peripheral membrane proteins, which are common drug targets. Anisotropy can be used in screening assays to identify compounds that either promote or inhibit the association of a protein with its target membrane.

Part 4: Advanced Considerations & Troubleshooting

-

Lifetime Effects: The Perrin equation shows that anisotropy depends on both rotational correlation time (θ) and fluorescence lifetime (τ).[5][8] Many factors, such as the presence of quenchers, can alter τ. For the most rigorous interpretation, especially when comparing different systems, it is advisable to perform time-resolved anisotropy measurements, which can decouple these two parameters.[15]

-

Light Scattering: Particulate samples like liposomes can cause significant light scattering. Since scattered light is highly polarized, it will disproportionately increase the I∥ signal, leading to erroneously high anisotropy values.[1]

-

Mitigation: Work with optically dilute samples (Abs < 0.1), and always perform a meticulous blank subtraction.

-

-

Probe Localization: Unlike probes like DPH which are thought to reside deep in the hydrophobic core, the precise location and orientation of DPP within a bilayer can be complex.[16][17] The interpretation of anisotropy must consider that the probe reports on its specific local environment, which may not perfectly reflect the average properties of the entire membrane.

Part 5: Conclusion

The measurement of 1,3-dipyrenylpropane monomer fluorescence anisotropy is a nuanced yet powerful technique. By carefully isolating the monomer emission and implementing a self-validating experimental protocol, researchers can obtain high-fidelity data on local microviscosity and molecular interactions. For professionals in drug development and biophysics, this method offers a sensitive, real-time tool to dissect drug-membrane interactions, characterize protein binding, and elucidate the physical mechanisms underlying biological function at the molecular level.

References

- Maman, J. (2022). Fluorescence Anisotropy Theory Method and Data Analysis. University of Cambridge, Biochemistry Department.

-

Jameson, D. M., & Ross, J. A. (2010). Fluorescence anisotropy (polarization): from drug screening to precision medicine. PMC. [Link]

-

Gijsbers, A., Nishigaki, T., & Sánchez-Puig, N. (2016). Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions. PubMed Central. [Link]

- Bio-Logic. (n.d.). Anisotropy.

-

Mata, C. I. P., et al. (2025). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. MDPI. [Link]

- PicoQuant. (2002). Time-resolved fluorescence anisotropy measurements made simple.

-

Fan, L., et al. (2001). Photophysical processes of 1,3-dicarbazolypropane. PubMed. [Link]

-

Wikipedia. (n.d.). Fluorescence anisotropy. [Link]

-

National Institute of Standards and Technology. (n.d.). FLUORESCENCE ANISOTROPY MEASUREMENTS OF ORIENTED POLYMERS. [Link]

- NanoQAM. (n.d.).

-

HORIBA. (n.d.). What is Fluorescence Anisotropy or Fluorescence Polarization?. [Link]

-

PicoQuant. (n.d.). Fluorescence Anisotropy (Polarization). [Link]

-

AZoM. (2018). Fluorescence Anisotropy - What is it?. [Link]

-

Galla, H. J., & Sackmann, E. (1974). Excimer-forming lipids in membrane research. PubMed. [Link]

-

Siemiarczuk, A., & Ware, W. R. (1989). Temperature dependence of fluorescence lifetime distributions in 1,3-di(1-pyrenyl)propane with the maximum entropy method. The Journal of Physical Chemistry. [Link]

-

Zachariasse, K. A., et al. (1996). Time-resolved monomer and excimer fluorescence of 1,3-di(1-pyrenyl)propane at different temperatures: no evidence for distributions from picosecond laser experiments with nanosecond time resolution. The Journal of Physical Chemistry. [Link]

-

Zachariasse, K. A., et al. (1982). Intramolecular excimer formation with 1,3-di(1-pyrenyl)propane. Decay parameters and influence of viscosity. Journal of the American Chemical Society. [Link]

- Politi, M. J., & Fendler, J. H. (1984). Ground- and excited-state confirmations of 1,3-di(1-pyrenyl)propane. The Journal of Physical Chemistry.

-

Samaddar, S., et al. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Max Planck Institute of Colloids and Interfaces. [Link]

-

Kelly, K., et al. (2018). Membrane fluidity. Bio-protocol. [Link]

-

BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. [Link]

-

Chipot, C., & Chipot, C. (2016). The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. PMC. [Link]

Sources

- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 2. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horiba.com [horiba.com]

- 7. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]

- 8. nanoqam.ca [nanoqam.ca]

- 9. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]

- 16. mpikg.mpg.de [mpikg.mpg.de]

- 17. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Membrane Microviscosity Profiling via Intramolecular Py-3-Py Excimer Fluorescence

[1]

Executive Summary

Objective: This technical guide details the application of 1,3-bis(1-pyrenyl)propane (Py-3-Py) as a fluorescent molecular rotor for quantifying membrane fluidity and phase transitions.

Core Value: Unlike single-pyrene probes that rely on concentration-dependent intermolecular collisions, Py-3-Py utilizes an intramolecular excimer formation mechanism. This renders the readout independent of local probe concentration, providing a pure metric of microviscosity and free volume within the lipid bilayer.

Target Outcome: Researchers will master the protocol to determine the gel-to-liquid crystalline phase transition temperature (

Photophysical Mechanism: The "Molecular Ruler"

The utility of Py-3-Py stems from its structure: two pyrene moieties linked by a flexible trimethylene (propane) chain. Its fluorescence emission is dual-state and environment-sensitive.

Intramolecular Dynamics

-

Ground State: The molecule exists primarily in an extended, "open" conformation.

-

Excitation: One pyrene moiety absorbs a photon (

), becoming excited ( -

Reorientation (The Critical Step): To form an excimer, the propane chain must rotate/fold to bring the excited pyrene (

) and the ground-state pyrene (-

Constraint: This folding requires displacement of the surrounding solvent/lipid molecules.